Clenpenterol-d5 Hydrochloride

Description

Contextual Overview of Clenpenterol and Beta-Adrenergic Agonists in Research

Clenpenterol belongs to a class of compounds known as beta-adrenergic agonists. biosynth.comsigmaaldrich.com These substances bind to and activate beta-adrenergic receptors, which are found on the surface of various cells throughout the body. biosynth.com This activation triggers a cascade of intracellular events that can lead to effects such as smooth muscle relaxation and metabolic shifts. biosynth.com Beta-adrenergic agonists, including compounds like Salbutamol and Clenbuterol (B1669167), are a subject of extensive research due to their therapeutic potential, particularly in respiratory conditions like asthma. researchgate.netmdpi.com

Research into beta-adrenergic agonists also extends to understanding their potential for misuse as growth promoters in livestock, which has led to the development of sensitive analytical methods for their detection. nih.govresearchgate.net The study of these compounds, often facilitated by the use of isotopically labeled standards like Clenpenterol-d5 Hydrochloride, is crucial for both therapeutic development and regulatory monitoring. mdpi.comnih.gov

Chemical and Physical Properties of this compound and its Parent Compound

| Property | This compound | Clenpenterol Hydrochloride |

| Chemical Formula | C₁₃H₁₆D₅Cl₃N₂O | C₁₃H₂₁Cl₃N₂O |

| Molecular Weight | 332.71 g/mol medchemexpress.comlgcstandards.com | 327.68 g/mol sigmaaldrich.com |

| CAS Number | 1794793-20-6 biosynth.comcymitquimica.com | 37158-47-7 sigmaaldrich.comnih.gov |

| Appearance | White Solid (Assumed) | Not specified |

| Purity | Typically ≥95% cymitquimica.com | Analytical Standard Grade sigmaaldrich.com |

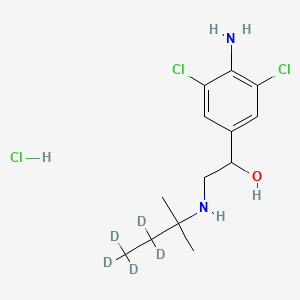

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-[(3,3,4,4,4-pentadeuterio-2-methylbutan-2-yl)amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20Cl2N2O.ClH/c1-4-13(2,3)17-7-11(18)8-5-9(14)12(16)10(15)6-8;/h5-6,11,17-18H,4,7,16H2,1-3H3;1H/i1D3,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGDYFOIRCZBLH-UHBAQTEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Derivation of Clenpenterol D5 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation into Organic Molecules

The introduction of deuterium into organic molecules is a fundamental technique in medicinal chemistry and drug development. nih.govsymeres.com Several general strategies exist, with the choice depending on the target molecule's structure, the desired location of the deuterium atoms (site-specificity), and the required level of isotopic enrichment. acs.orguni-lj.si

Common methods for deuterium incorporation include:

Catalytic Hydrogen-Deuterium Exchange: This involves exposing a substrate to a deuterium source, such as deuterium gas (D2) or heavy water (D2O), in the presence of a metal catalyst. researchgate.netresearchgate.net This method can be effective for exchanging hydrogen atoms on aromatic rings or at positions adjacent to carbonyl groups.

Reduction with Deuterated Reagents: Carbonyl groups (ketones, aldehydes) and other reducible functional groups can be converted to deuterated moieties using deuterated reducing agents. researchgate.net Reagents like sodium borodeuteride (NaBD4) and lithium aluminum deuteride (B1239839) (LiAlD4) are powerful tools for introducing deuterium at specific sites. acs.orgresearchgate.net

Use of Deuterated Precursors: One of the most direct methods involves building the target molecule from smaller, commercially available starting materials that already contain deuterium atoms. symeres.comrsc.org This "bottom-up" approach provides excellent control over the location and number of incorporated deuterium atoms. acs.org

Photocatalytic Deuteration: Emerging methods utilize photocatalysis under mild conditions to introduce deuterium, which is particularly useful for complex molecules with sensitive functional groups. researchgate.netassumption.edu

These strategies enable the synthesis of isotopically labeled compounds, which are indispensable for studying reaction mechanisms, metabolic pathways, and for improving the accuracy of quantitative analytical methods. symeres.comwikipedia.org

Specific Synthetic Pathways for Clenpenterol-d5 Hydrochloride Preparation

While the precise proprietary synthesis of commercially available this compound is not publicly detailed, a logical synthetic route can be inferred from established chemical principles and analogous syntheses of deuterated clenbuterol (B1669167). thomastobin.comgoogle.com The "-d5" designation indicates that five hydrogen atoms have been replaced by deuterium, most likely on the 1,1-dimethylpropyl group, as this would be synthetically straightforward.

A plausible pathway involves the use of a deuterated precursor. The synthesis likely mirrors the non-deuterated version but substitutes a key reagent with its deuterated analog. A general synthesis of a related compound, Clenbuterol-d9, has been described and provides a strong model. thomastobin.comuky.edu

A potential synthetic scheme for Clenpenterol-d5 would proceed as follows:

Starting Material Preparation: The synthesis would likely begin with the bromination of 4-amino-3,5-dichloroacetophenone to produce the key intermediate, 4-amino-α-bromo-3,5-dichloroacetophenone. thomastobin.comgoogle.com

Reaction with Deuterated Amine: This bromo-intermediate is then reacted with a deuterated amine, in this case, 1,1-dimethylpropyl-d5-amine. This amine, where the five hydrogens on the propyl chain are replaced with deuterium, is the source of the isotopic label. The reaction forms a deuterated aminoketone intermediate. thomastobin.comgoogle.com

Reduction to Final Product: The keto group of the intermediate is then reduced to a hydroxyl group. This is typically achieved using a reducing agent like sodium borohydride (B1222165) (NaBH4) in a solvent such as methanol (B129727). thomastobin.comgoogle.com This step yields the free base of Clenpenterol-d5.

Salt Formation: Finally, the deuterated free base is treated with an ethanolic solution of hydrogen chloride (HCl) to form the stable hydrochloride salt, this compound, which is then purified, often by recrystallization. google.com

This method ensures the specific placement of the deuterium atoms on the dimethylpropyl group, leading to the desired M+5 mass shift for use as an internal standard.

Analytical Characterization of Isotopic Purity and Site-Specificity

Spectroscopic methods are the primary tools for verifying the successful incorporation of deuterium and determining the isotopic purity of the final compound. rsc.org

Mass Spectrometry (MS): MS is fundamental for confirming the mass shift and determining isotopic enrichment. spectroscopyonline.comnih.gov High-resolution mass spectrometry (HRMS) can differentiate between the unlabeled compound and its deuterated isotopologues with high accuracy. researchgate.net The mass spectrum of Clenpenterol-d5 will show a molecular ion peak that is five mass units higher than that of unlabeled Clenpenterol. By comparing the relative intensities of the labeled and unlabeled ion clusters, the isotopic purity can be calculated, which is often expected to be above 98%. google.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and confirms the specific site of deuteration. wikipedia.org

In ¹H NMR (Proton NMR) , the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished in intensity. For Clenpenterol-d5, this would apply to the signals for the propyl group protons.

¹³C NMR can also be used, as the carbon atoms bonded to deuterium will show characteristic splitting patterns and isotopic shifts compared to those bonded to hydrogen.

The combination of MS and NMR data provides conclusive evidence of the compound's identity, the site-specificity of the label, and the isotopic enrichment. rsc.org

Table 1: Representative Spectroscopic Data for Deuterated Clenbuterol Analogs This table presents example data for a related deuterated compound, Clenbuterol-d9, to illustrate the expected analytical results.

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| ¹H-NMR | Absence of signals for the tert-butyl protons. Signals for aromatic and other protons are present. | Confirms the location of deuterium on the tert-butyl group. | thomastobin.comuky.edu |

| Mass Spec. | Molecular ion peak shifted by +9 mass units (M+9). | Confirms the incorporation of nine deuterium atoms. |

| Isotopic Purity | >98 atom % D | High level of isotopic enrichment achieved. | google.com |

Chromatographic techniques are employed to determine the chemical purity of the this compound, ensuring it is free from starting materials, byproducts, or other impurities. lgcstandards.com

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of pharmaceutical compounds. lgcstandards.com The sample is analyzed using a suitable column (e.g., C18) and mobile phase. wur.nlresearchgate.net A detector, typically UV or DAD (Diode-Array Detector), measures the analyte as it elutes from the column. lgcstandards.com Chemical purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. A purity of ≥99% is often required for analytical standards. google.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful combination links the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. mdpi.com It is the gold standard for quantitative analysis and can simultaneously confirm the identity, isotopic purity, and chemical purity of the labeled standard. uky.edu

Table 2: Example HPLC Purity Analysis Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | lgcstandards.com |

| Column | ReproSil 100 C18 (5 µm, 250 x 3 mm) | lgcstandards.com |

| Mobile Phase | Acetonitrile (B52724) / Water with buffer (e.g., ammonium (B1175870) acetate) | researchgate.net |

| Flow Rate | 1.0 mL/min | lgcstandards.com |

| Detection | Diode-Array Detector (DAD) or Mass Spectrometer (MS) | lgcstandards.comwur.nl |

| Purity Result | ≥99.0% | lgcstandards.com |

Table 3: Compound Names Mentioned in this Article

| Compound Name | |

|---|---|

| 1,1-dimethylpropyl-d5-amine | |

| 4-amino-3,5-dichloroacetophenone | |

| 4-amino-α-bromo-3,5-dichloroacetophenone | |

| Clenbuterol | |

| Clenbuterol-d9 | |

| Clenpenterol | |

| This compound | |

| Deuterium | |

| Deuterium gas (D2) | |

| Heavy water (D2O) | |

| Hydrogen chloride (HCl) | |

| Lithium aluminum deuteride (LiAlD4) | |

| Methanol | |

| Sodium borodeuteride (NaBD4) |

Advanced Analytical Chemistry Applications of Clenpenterol D5 Hydrochloride

Role as an Internal Standard in Quantitative Mass Spectrometry

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard, such as Clenpenterol-d5 hydrochloride, is a gold-standard practice for achieving the highest level of accuracy and precision. clearsynth.comtexilajournal.com This is because the deuterated standard closely mimics the chemical and physical properties of the analyte of interest, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. americanlaboratory.com

Isotope Dilution Mass Spectrometry Principles

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard (like this compound) to a sample before any processing or analysis. nih.gov The fundamental principle is that the isotopically labeled standard and the native analyte will behave almost identically during extraction, cleanup, and ionization in the mass spectrometer. umsl.edu Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. nih.gov

By measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled standard, an accurate quantification of the analyte in the original sample can be achieved. acs.org This is because the ratio of the two species remains constant throughout the analytical procedure, correcting for variations in recovery and instrumental response. acs.orgmdpi.com

Calibration Strategies and Matrix Effects Compensation

One of the significant challenges in bioanalytical methods is the "matrix effect," where components of a complex sample (like urine, blood, or tissue) can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. nih.govmdpi.com This can severely compromise the accuracy of quantification. nih.gov

The use of this compound as an internal standard is a highly effective strategy to compensate for these matrix effects. clearsynth.comnih.gov Since the deuterated standard co-elutes with the non-deuterated analyte and has nearly identical ionization efficiency, any matrix effects will influence both the analyte and the internal standard to a similar degree. texilajournal.comresearchgate.net This allows for a reliable correction, as the ratio of their signals remains largely unaffected. mdpi.com

Calibration curves are typically constructed by plotting the ratio of the analyte response to the internal standard response against the concentration of the analyte. americanlaboratory.com This "matrix-matched" calibration approach, where standards are prepared in a blank matrix similar to the samples, coupled with the use of a deuterated internal standard, provides the most accurate quantification. nih.govresearchgate.net

Development and Validation of High-Throughput Analytical Methods

This compound is crucial in the development and validation of robust, high-throughput analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). vetdergikafkas.orgnih.gov These methods are essential for applications such as therapeutic drug monitoring, food safety analysis, and anti-doping control. mdpi.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry Protocols for this compound

LC-MS/MS is the preferred technique for the analysis of clenbuterol (B1669167) and related compounds due to its high sensitivity and selectivity. vetdergikafkas.org The method involves separating the compounds using liquid chromatography followed by detection with a tandem mass spectrometer. The use of this compound is integral to the validation of these methods according to international guidelines. vetdergikafkas.orgresearchgate.net

Optimizing the chromatographic separation is a critical step in developing a reliable LC-MS/MS method. The goal is to achieve good peak shape, resolution from other matrix components, and a reasonable analysis time. For clenbuterol and its deuterated analog, reversed-phase chromatography is commonly employed.

Several factors are considered during optimization:

Column Chemistry: C18 columns are frequently used for the separation of clenbuterol and its analogs. mdpi.comnih.gov

Mobile Phase Composition: A gradient elution using a mixture of an aqueous solvent (often containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. nih.govlcms.cz

Flow Rate and Column Temperature: These parameters are adjusted to optimize the separation efficiency and analysis time. A flow rate of 0.2 mL/min and a column temperature of 40 °C have been used in some methods. nih.gov

A study by Bjelica et al. (2018) for the detection of ten β-agonists, including clenpenterol, in bovine urine utilized a C18 column with a gradient elution program. The mass spectrometry conditions were optimized for electrospray ionization in positive mode (ESI+). vetdergikafkas.org Another study by Popa et al. (2021) employed a Kinetex C18 column and a gradient mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile for the analysis of multiple residues in bovine meat. nih.gov

The following interactive table summarizes typical chromatographic conditions used in methods analyzing for clenpenterol and its deuterated standard.

| Parameter | Condition 1 | Condition 2 |

| Column | Kinetex C18 (50 x 2.1 mm, 2.6 µm) nih.gov | C18 column vetdergikafkas.org |

| Mobile Phase A | 0.1% formic acid in water with 5 mM ammonium acetate nih.gov | Not specified |

| Mobile Phase B | 0.1% formic acid in MeCN nih.gov | Not specified |

| Gradient Elution | 0–1 min, 95–80% A; 1–4 min, 80–60% A; 4–8 min, 60–95% A; 8–12 min, 95% A nih.gov | Specified in a table within the source vetdergikafkas.org |

| Flow Rate | 0.2 mL/min nih.gov | 0.8 mL/min vetdergikafkas.org |

| Column Temperature | 40 °C nih.gov | 40 °C vetdergikafkas.org |

| Injection Volume | 10 µL nih.gov | Not specified |

| MS Detection | ESI+ nih.gov | ESI+ vetdergikafkas.org |

These optimized conditions ensure that this compound and its non-deuterated counterpart are efficiently separated from potential interferences and detected with high sensitivity and specificity, forming the basis of a reliable and high-throughput analytical method.

Mass Spectrometric Parameter Optimization (Multiple Reaction Monitoring Transitions)

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), method optimization is critical for achieving high sensitivity and selectivity. This is accomplished through the careful selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode. For Clenpenterol-d5, the protonated molecule [M+H]⁺ is selected as the precursor ion in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

One common MRM transition for Clenpenterol-d5 involves a precursor ion of m/z 296.00 and a product ion of m/z 203.10. nih.gov This transition is highly specific and is used to confirm the presence and quantify the concentration of the internal standard. The optimization process involves infusing a standard solution of the compound into the mass spectrometer and systematically adjusting parameters like collision energy (CE) and cone voltage to maximize the signal intensity of the chosen product ion. nih.govedulll.gr For the m/z 296.00 → 203.10 transition, optimized collision energy has been reported at 16 eV. nih.gov The use of at least two MRM transitions is a common practice to enhance the reliability of identification, as stipulated by regulatory guidelines like the Commission Decision 2002/657/EC. iaea.org

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |

|---|---|---|---|---|---|

| Clenpenterol-d5 | ESI+ | 296.00 | 203.10 | 16 | 24 |

Method Validation Parameters and Performance Criteria

The use of this compound as an internal standard is integral to the validation of analytical methods for detecting β-agonist residues. Method validation ensures that the analytical procedure is reliable, reproducible, and fit for its intended purpose, adhering to international standards such as those set by the European Union and other regulatory bodies. researchgate.netresearchgate.net

Linearity and Calibration Curve Construction

Linearity is established by analyzing a series of matrix-matched calibration standards at different concentrations. edulll.gr The response ratio of the target analyte to the internal standard (Clenpenterol-d5) is plotted against the analyte concentration. A linear regression analysis is then performed. Methods employing Clenpenterol-d5 as an internal standard consistently demonstrate excellent linearity, with correlation coefficients (R²) typically exceeding 0.99. edulll.grvetdergikafkas.orgnih.gov For instance, in multi-residue analysis in bovine meat and urine, calibration curves were linear with R² values greater than 0.98 and 0.991, respectively. nih.govnih.gov This high degree of linearity ensures that the method provides accurate quantitative results over a defined concentration range.

Limit of Detection and Limit of Quantification Determinations

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov In methods analyzing multiple residues in bovine meat, the LOD and LOQ were found to be in the ranges of 0.059 to 291.36 µg/kg and 0.081 to 328.13 µg/kg, respectively. nih.gov Another study on various contaminants in urine reported LODs from 0.01 to 2.71 µg/L and LOQs from 0.05 to 7.52 µg/L. nih.gov The use of Clenpenterol-d5 helps achieve low detection limits by compensating for analytical variability.

Accuracy and Precision Assessments (Intraday and Interday)

Accuracy, often expressed as recovery, and precision, expressed as the coefficient of variation (CV) or relative standard deviation (RSD), are determined through repeated analyses of spiked samples. Intraday precision is assessed by analyzing samples on the same day, while interday precision is evaluated over several days. A study on β-agonists in bovine urine reported intraday CVs ranging from 1.619% to 15.472% and interday CVs from 2.695% to 10.441%. vetdergikafkas.org In a multi-residue method for bovine meat, the intra-day CV was between 0.97% and 25.93%, and the inter-day CV ranged from 2.30% to 34.04%. nih.gov These values fall within the acceptable ranges specified by regulatory guidelines, demonstrating the method's reliability. vetdergikafkas.org

Recovery and Matrix Effects Evaluation

Recovery experiments measure the efficiency of the extraction process. Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. This compound is crucial for mitigating these effects. Because it co-elutes with the target analyte and experiences similar matrix effects and losses during sample preparation, its signal can be used to normalize the analyte's signal, leading to more accurate quantification. alljournals.cn Studies have reported satisfactory recovery rates, typically between 70% and 120%. For example, analysis of bovine urine showed recoveries from 73.67% to 118.80%, and a method for bovine meat reported recoveries of 61.28% to 116.20%. nih.govvetdergikafkas.org

Decision Limits and Detection Capability

For the analysis of banned substances in food products, the concepts of decision limit (CCα) and detection capability (CCβ) are defined by Commission Decision 2002/657/EC. CCα is the concentration at which one can decide a sample is non-compliant with a statistical certainty of (1-α). CCβ is the smallest content of the substance that may be detected, identified, and/or quantified in a sample with a statistical certainty of (1-β). In a study of β-agonists in bovine urine, CCα values ranged from 0.127 ng/mL to 0.646 ng/mL, and CCβ values were between 0.140 ng/mL and 0.739 ng/mL. vetdergikafkas.org A different multi-residue method reported CCα values in urine from 0.05 to 12.11 µg/L and CCβ values from 0.08 to 15.16 µg/L. nih.gov These parameters are essential for regulatory laboratories to make confident decisions about sample compliance.

| Parameter | Matrix | Reported Value/Range | Reference |

|---|---|---|---|

| Linearity (R²) | Bovine Urine | >0.990 | vetdergikafkas.org |

| Linearity (R²) | Bovine Meat | >0.98 | nih.gov |

| LOD | Urine | 0.01–2.71 µg/L | nih.gov |

| LOQ | Urine | 0.05–7.52 µg/L | nih.gov |

| Intraday Precision (CV) | Bovine Urine | 1.619%–15.472% | vetdergikafkas.org |

| Interday Precision (CV) | Bovine Urine | 2.695%–10.441% | vetdergikafkas.org |

| Recovery | Bovine Urine | 73.67%–118.80% | vetdergikafkas.org |

| Recovery | Bovine Meat | 61.28%–116.20% | nih.gov |

| Decision Limit (CCα) | Bovine Urine | 0.127–0.646 ng/mL | vetdergikafkas.org |

| Detection Capability (CCβ) | Bovine Urine | 0.140–0.739 ng/mL | vetdergikafkas.org |

| Decision Limit (CCα) | Urine | 0.05–12.11 µg/L | nih.gov |

| Detection Capability (CCβ) | Urine | 0.08–15.16 µg/L | nih.gov |

Multi-Class and Multi-Residue Analytical Frameworks

The use of isotope-labeled internal standards is a cornerstone of modern analytical chemistry, particularly in the development of robust multi-class and multi-residue methods. medchemexpress.comudspub.com this compound, a deuterated form of the beta-agonist Clenpenterol, serves as an ideal internal standard for quantitative analysis. biosynth.compharmaffiliates.com Its application is critical in analytical frameworks designed to simultaneously detect and quantify a wide array of veterinary drug residues. The key advantage of using a stable isotope-labeled standard like this compound is its ability to mimic the analyte's behavior during sample preparation and analysis, thereby compensating for matrix effects and procedural losses. mdpi.com This ensures higher accuracy and precision, which is essential when dealing with numerous compounds across different chemical classes in complex samples. mdpi.com

Simultaneous Determination of Beta-Agonists and Related Compounds

This compound is frequently incorporated into methods for the simultaneous determination of multiple β-agonists. These analytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are developed to screen for and confirm the presence of a wide range of these compounds in a single analytical run. researchgate.netresearchgate.net The structural similarity of this compound to other clenbuterol-like compounds makes it an effective internal standard for this group. dshs-koeln.denih.gov

In one such multi-residue method, this compound was used as part of a suite of internal standards for the quantification of 10 different β-agonists in bovine urine. vetdergikafkas.org The method was validated according to the criteria set by the European Union's Commission Decision 2002/657/EC, demonstrating its suitability for official monitoring programs. vetdergikafkas.org The use of deuterated internal standards, including Clenpenterol-d5, was crucial for achieving the required linearity, precision, and accuracy. vetdergikafkas.org Research has shown that for the simultaneous analysis of 16 β-agonists in livestock meat, isotope-labeled internal standards, including a deuterated analog of Clenpenterol, provided excellent linearity with correlation coefficients (R²) of ≥0.9928. nih.gov

Table 1: Performance of an LC-MS/MS Method for Simultaneous Determination of 10 β-Agonists in Bovine Urine Using Isotope-Labeled Internal Standards (including Clenpenterol-d5)

| Analyte | Decision Limit (CCα) (ng/mL) | Detection Capability (CCβ) (ng/mL) | Correlation Coefficient (R²) |

|---|---|---|---|

| Clenbuterol | 0.127 | 0.140 | >0.990 |

| Brombuterol | 0.155 | 0.198 | >0.990 |

| Mabuterol | 0.170 | 0.229 | >0.990 |

| Cimbuterol | 0.176 | 0.240 | >0.990 |

| Clenpenterol | 0.244 | 0.376 | >0.990 |

| Isoxsuprine | 0.646 | 0.739 | >0.990 |

| Ractopamine | 0.134 | 0.154 | >0.990 |

| Terbutaline | 0.172 | 0.233 | >0.990 |

| Zilpaterol | 0.160 | 0.208 | >0.990 |

| Salbutamol | 0.160 | 0.208 | >0.990 |

Data sourced from a study on the development and validation of an LC-MS/MS method for determining ten beta-agonists in bovine urine. vetdergikafkas.org

Application in Complex Biological Matrices (e.g., urine, milk, meat extracts)

The analysis of veterinary drug residues in biological matrices is challenging due to the presence of interfering substances like proteins, lipids, and salts. scribd.com These matrix components can suppress or enhance the analyte signal during mass spectrometric analysis, leading to inaccurate results. mdpi.com The use of an isotope-labeled internal standard that co-elutes with the target analyte is the most effective way to compensate for these matrix effects. mdpi.com

This compound has been successfully applied in multi-residue methods for various complex biological samples.

Urine: In the analysis of bovine urine for 72 veterinary drug and pesticide residues, Clenpenterol-d5 HCl was used as an internal standard for the β-agonist class. nih.gov The method, which involved enzymatic hydrolysis and solid-phase extraction (SPE), achieved satisfactory validation parameters, with limits of detection (LODs) ranging from 0.01 to 2.71 µg/L and recoveries between 71.0% and 117.0%. nih.gov Another study focusing on ten β-agonists in bovine urine also utilized Clenpenterol-d5, achieving recoveries from 73.67% to 118.80% and demonstrating excellent method precision. vetdergikafkas.org

Meat Extracts: A high-throughput method was developed for the determination of sixteen β-agonists in pork, beef, and lamb. nih.gov The method employed a deuterated Clenpenterol internal standard and a simple one-step solid-phase extraction for cleanup. nih.gov The validation results showed high sensitivity and good recoveries across all three matrices, underscoring the effectiveness of the internal standard in compensating for matrix variations between different types of meat. nih.gov For example, the average recovery for the analyte Clenpenterol was 92.54% in pork, 86.99% in beef, and 90.01% in lamb at a spiking level of 0.5 μg/kg. nih.gov

Table 2: Recovery and Precision Data for β-Agonists in Livestock Meat Using a Deuterated Internal Standard Method

| Matrix | Analyte | Spiked Level (μg/kg) | Average Recovery (%) | Intraday RSD (%) | Interday RSD (%) |

|---|---|---|---|---|---|

| Pork | Clenpenterol | 0.5 | 92.54 | 5.32 | 6.11 |

| Clenbuterol | 0.5 | 93.71 | 4.50 | 5.94 | |

| Ractopamine | 0.5 | 89.65 | 5.21 | 7.32 | |

| Beef | Clenpenterol | 0.5 | 86.99 | 6.85 | 7.03 |

| Clenbuterol | 0.5 | 90.12 | 5.13 | 6.88 | |

| Ractopamine | 0.5 | 85.43 | 7.01 | 8.15 | |

| Lamb | Clenpenterol | 0.5 | 90.01 | 4.98 | 6.54 |

| Clenbuterol | 0.5 | 92.48 | 4.27 | 5.36 | |

| Ractopamine | 0.5 | 88.76 | 6.49 | 7.89 |

Data adapted from a study on the rapid determination of sixteen β-agonists in livestock meat. nih.gov

The consistent and reliable performance of these multi-residue methods in challenging matrices highlights the indispensable role of this compound in modern food safety and veterinary drug monitoring programs. iaea.orgiaea.org

Mechanistic and Metabolic Pathway Investigations Utilizing Deuterated Analogs

Isotopic Tracing in Biochemical Pathway Elucidation

Isotopic tracing using deuterated analogs is a fundamental technique for mapping the metabolic fate of xenobiotics. By introducing a compound with a stable isotopic label, such as Clenpenterol-d5, its metabolic transformations can be followed, and the resulting products can be confidently identified. wada-ama.orgsimsonpharma.com This approach is crucial for building a comprehensive picture of a drug's biotransformation. wada-ama.org

Investigation of Metabolic Transformations and Intermediates (in vitro/cell-based models)

In vitro systems, such as liver microsomes or cultured cells, offer a controlled environment to dissect the specific enzymatic reactions a drug undergoes. researchgate.net When Clenpenterol-d5 Hydrochloride is introduced into these models, the deuterium (B1214612) atoms act as a stable tag. As the parent compound is metabolized through processes like hydroxylation or N-dealkylation, the deuterium label is typically retained in the metabolites. edpsciences.org This results in a unique mass signature for each metabolite, allowing for their unambiguous identification using liquid chromatography-mass spectrometry (LC-MS). edpsciences.org This technique is sensitive enough to detect even low-abundance or transient intermediates that might otherwise be missed. wada-ama.org Research on Clenbuterol (B1669167) has identified metabolites resulting from N-dealkylation, oxidative cleavages, hydroxylations, and conjugation with glucuronic acid. edpsciences.org A study using labeled clenbuterol in rat liver microsomes successfully identified N-oxidation products, revealing a significant metabolic pathway previously obscured by less stable analytical methods. acs.orgnih.gov

Table 1: Representative Metabolites of this compound in a Hypothetical In Vitro Liver Microsome Assay This table illustrates the types of data generated from such studies, showing how the deuterium label (d5) is retained, allowing for clear identification of metabolites based on their mass-to-charge ratio (m/z).

| Compound | Proposed Transformation | m/z (Illustrative) |

| Clenpenterol-d5 | Parent Compound | 282.13 |

| Hydroxy-Clenpenterol-d5 | Phase I: Hydroxylation | 298.13 |

| N-dealkyl-Clenpenterol-d5 | Phase I: N-dealkylation | 210.08 |

| Clenpenterol-d5 Glucuronide | Phase II: Glucuronidation | 458.16 |

Application in Flux Analysis Methodologies

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rate of reactions within a metabolic network. ucdavis.edunih.gov By introducing an isotopically labeled substrate and measuring its incorporation into downstream metabolites over time, MFA can create a detailed map of cellular metabolism. vanderbilt.edunih.gov While often used for endogenous pathways with tracers like ¹³C-labeled glucose, the principles can be applied to xenobiotic metabolism. d-nb.infomdpi.com Using this compound, researchers can measure the rates of its uptake and conversion into various metabolites. vanderbilt.edu This provides a dynamic view of the metabolic pathways involved, allowing for the calculation of flux—the rate of turnover of molecules through a specific biochemical route. ucdavis.edu This quantitative data is invaluable for understanding how different tissues metabolize the drug and how this might be influenced by external factors.

In Vitro Pharmacological Studies of Beta-Adrenergic Receptor Interactions

Clenpenterol exerts its effects by interacting with beta-adrenergic receptors. biosynth.com Deuterated analogs like this compound are instrumental in dissecting the precise nature of these molecular interactions in a controlled in vitro setting.

Receptor Binding Kinetics and Affinity Studies with Labeled Ligands

To understand how strongly a ligand binds to a receptor, researchers perform binding assays. These studies have been conducted on beta-adrenergic receptors using radiolabeled ligands like (–)-[¹²⁵I]-Iodocyanopindolol to determine binding affinity (Kd) and receptor density (Bmax). karger.comnih.gov In a similar fashion, this compound can be used as a stable isotope-labeled ligand. In these assays, membranes from cells expressing a specific beta-adrenergic receptor subtype are incubated with the labeled compound. By measuring the amount of bound ligand, often via mass spectrometry, researchers can determine the affinity and kinetics of the interaction. Competitive binding assays, where the displacement of the labeled ligand by an unlabeled compound is measured, can establish the relative affinities of different molecules for the receptor. karger.com Studies have shown that clenbuterol acts as a partial agonist at β2-adrenergic receptors. nih.gov

Table 2: Representative Binding Affinity (Kd) and Receptor Subtype Selectivity of Clenbuterol This table provides illustrative data reflecting the higher affinity of Clenbuterol for the β2-adrenergic receptor subtype, a key characteristic of its pharmacological profile. Data is based on findings for the non-labeled compound.

| Receptor Subtype | Binding Affinity (Kd) | Reference |

| β1-Adrenergic Receptor | Moderate Affinity | nih.gov |

| β2-Adrenergic Receptor | High Affinity | karger.comnih.gov |

Elucidation of Intracellular Signaling Cascades

The binding of an agonist like clenbuterol to a β2-adrenergic receptor triggers an intracellular signaling cascade. biosynth.comresearchgate.net A primary pathway involves the activation of adenylyl cyclase, which increases the intracellular concentration of the second messenger cyclic AMP (cAMP). karger.comresearchgate.net this compound can be used to stimulate this pathway in cell-based assays. By measuring the production of cAMP in response to varying concentrations of the deuterated agonist, researchers can construct dose-response curves to determine its potency (EC50) and efficacy (Emax). nih.gov This helps to fully characterize the functional consequences of receptor binding. Studies have demonstrated that clenbuterol administration can lead to a decrease in the density of β2-adrenergic receptors and a corresponding reduction in isoproterenol-induced cAMP formation, a phenomenon known as agonist-mediated downregulation. karger.comnih.gov

Comparative Studies of Isotopic Effects on Biochemical Processes

When using deuterated compounds as tracers, it is important to consider the kinetic isotope effect (KIE). simsonpharma.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, which can sometimes cause reactions involving the cleavage of this bond to proceed more slowly. simsonpharma.comresearchgate.net

This effect can be a powerful investigative tool. If a significant KIE is observed when comparing the metabolic rate of Clenpenterol-d5 to that of unlabeled Clenpenterol, it provides strong evidence that the cleavage of a C-H bond at the deuterated position is a rate-determining step in that specific metabolic transformation. nist.gov Conversely, if no significant KIE is found for a particular metabolic or pharmacological process, it validates the use of the deuterated analog as a reliable tracer that accurately mirrors the behavior of the non-labeled parent compound. simsonpharma.com For example, some studies on deuterated internal standards for other β2-agonists have noted that certain deuteration patterns can be less effective in compensating for matrix effects during mass spectrometry analysis due to hydrogen-deuterium exchange, highlighting the need for careful selection and validation of labeled standards. nih.gov

Regulatory Science and Quality Assurance Frameworks for Analytical Research

Adherence to International Guidelines for Residue Analysis

The use of Clenpenterol-d5 Hydrochloride in analytical laboratories aligns with stringent international guidelines for the monitoring of veterinary drug residues. A primary example is its application in methods developed according to the principles set forth by the Codex Alimentarius Commission, a body established by the Food and Agriculture Organization (FAO) and the World Health Organization (WHO). The Codex sets international food standards, guidelines, and codes of practice to protect the health of consumers and ensure fair practices in the food trade.

Furthermore, analytical methods employing this compound are often validated following the guidelines of the European Union. For instance, research has demonstrated the development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous determination of multiple veterinary drug residues, including beta-agonists, in bovine urine. nih.gov These methods, which utilize this compound as an internal standard, are validated according to the rigorous criteria outlined in Regulation (EU) 2021/808, ensuring their suitability for official controls. nih.gov The use of isotopically labeled internal standards like this compound is a key strategy to compensate for matrix effects and ensure accurate quantification, a principle underscored in various international analytical guidelines. nih.gov

A multi-residue method for detecting veterinary drugs and other contaminants in bovine meat also highlights the use of this compound as an internal standard. nih.gov The validation of such methods, which are crucial for food safety monitoring, adheres to internationally recognized protocols to ensure the reliability of the results. nih.gov

Establishment of Reference Material Standards for Regulated Substances

The reliability of analytical testing is fundamentally dependent on the quality of the reference materials used. This compound is available as a certified reference material (CRM), produced by accredited manufacturers. These manufacturers operate under internationally recognized quality management systems, such as ISO 17034, which specifies the general requirements for the competence of reference material producers. lgcstandards.com

The availability of this compound as a CRM ensures that laboratories have access to a well-characterized standard with a known purity and isotopic enrichment. This is crucial for the accurate calibration of analytical instruments and the validation of analytical methods. Suppliers of this reference material provide a Certificate of Analysis, which includes detailed information about the compound's properties, ensuring its suitability for regulatory and quality control purposes. lgcstandards.com The use of such high-purity reference materials is essential for laboratories conducting food and environmental analysis to ensure compliance with regulatory limits.

Interactive Table: Suppliers and Standards for this compound

| Supplier/Manufacturer | Standard Type | Accreditation |

| Witega | Isotopic labelled internal standard | Not explicitly stated in search results |

| Dr. Ehrenstorfer (LGC Standards) | Certified Reference Material (CRM) | ISO/IEC 17025, ISO 17034 |

| Toronto Research Chemicals | Isotopic labelled internal standard | Not explicitly stated in search results |

Contribution to National and International Monitoring Programs in Chemical Analysis

This compound plays a significant role in national and international programs designed to monitor chemical residues in food-producing animals. While direct mentions in specific program reports like the U.S. National Residue Program (NRP) are not always publicly detailed, its use is implicit in the sophisticated analytical methods these programs employ. usda.gov The NRP, for instance, utilizes various analytical methods to detect a wide array of veterinary drugs and contaminants. usda.gov The development of multi-residue methods, which are increasingly favored for their efficiency, often relies on isotopically labeled internal standards like this compound to ensure accurate and reliable results. nih.govnih.gov

In the European Union, national residue control plans are implemented to monitor for the illegal use of veterinary drugs. edulll.gr Research developing and validating analytical methods for these programs frequently lists this compound as a key reagent. nih.govresearchgate.net For example, a method for the determination of 72 different veterinary drug and pesticide residues in bovine urine, validated according to EU regulations, explicitly includes this compound as an internal standard for the beta-agonist class of compounds. nih.gov The use of such robust and validated methods is essential for the enforcement of food safety regulations and for ensuring a high level of consumer protection.

The International Atomic Energy Agency (IAEA) also supports the development and use of advanced analytical methods, including those using isotope-dilution mass spectrometric techniques, to strengthen national residue control programs. iaea.org The principles behind these techniques align with the use of compounds like this compound to enhance the reliability of residue analysis.

Interactive Table: Application of this compound in Analytical Methods for Residue Monitoring

| Analytical Method | Matrix | Monitored Substances | Role of Clenpenterol-d5 HCl |

| LC-MS/MS | Bovine Meat | 49 veterinary drugs and contaminants | Internal Standard |

| LC-MS/MS | Bovine Urine | 72 veterinary drugs and pesticides | Internal Standard |

Future Perspectives and Emerging Research Avenues for Clenpenterol D5 Hydrochloride

Integration into Advanced Omics Technologies

The era of "omics" — encompassing metabolomics, proteomics, and foodomics — relies on high-throughput analytical techniques to generate comprehensive molecular profiles of biological systems. researchgate.netacs.orgrevespcardiol.org In this context, the precision afforded by stable isotope-labeled internal standards is indispensable. Clenpenterol-d5 hydrochloride is positioned to be a key tool in these advanced applications, particularly within mass spectrometry (MS)-based workflows. biosynth.commedchemexpress.comacs.org

In metabolomics and proteomics, which seek to quantify vast numbers of small molecules and proteins, respectively, analytical variability can obscure subtle but significant biological changes. nih.govmdpi.comnih.gov The use of a deuterated internal standard like this compound helps correct for variations during sample preparation and analysis, ensuring that detected differences between samples are biological, not technical. acs.org As researchers delve deeper into the metabolic pathways affected by beta-agonists, this compound will be crucial for accurately tracking metabolic shifts and protein expression changes in complex biological matrices. biosynth.comrevespcardiol.org

The emerging field of "foodomics" applies these technologies to assess food quality, authenticity, and safety. researchgate.net The integration of this compound into foodomics workflows will enhance the ability to screen for illicit beta-agonist use in livestock production with high confidence and accuracy.

Table 1: Role of Deuterated Standards in Advanced Omics Technologies

| Omics Field | Role of this compound | Key Analytical Technique | Expected Outcome |

|---|---|---|---|

| Metabolomics | Internal standard for accurate quantification of beta-agonist-related metabolites. medchemexpress.comacs.org | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS). acs.org | Elucidation of metabolic pathways affected by beta-agonist exposure; biomarker discovery. nih.gov |

| Proteomics | Internal standard to ensure precision in quantifying protein expression changes in response to beta-agonists. | LC-MS/MS, High-Resolution Mass Spectrometry (HRMS). acs.orgrevespcardiol.org | Identification of protein biomarkers and understanding molecular mechanisms of beta-agonist action. mdpi.com |

| Foodomics | Internal standard for high-throughput, quantitative screening of beta-agonist residues in food products. researchgate.net | LC-MS/MS, HRMS. nih.govresearchgate.net | Improved food safety monitoring and verification of compliance with regulations. |

Development of Novel Detection and Quantification Platforms

The primary application of this compound is as an internal standard to ensure accuracy in quantification. biosynth.com Future research will focus on incorporating it into increasingly sensitive and rapid analytical platforms. The gold standard for beta-agonist detection remains liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique where deuterated standards are essential for correcting matrix effects and improving precision. nih.govuky.edunih.gov

Research continues to refine these methods. For instance, studies have developed ultra-high performance liquid chromatography (UHPLC)-MS/MS methods capable of detecting clenbuterol (B1669167) residues at extremely low levels. researchgate.net One such method achieved a limit of detection (LOD) of 0.108 ng/g and a limit of quantification (LOQ) of 0.1 ng/g in beef samples using Clenbuterol-d9 as an internal standard. researchgate.net Another study focusing on clenbuterol enantiomers in meat reported an LOD of 0.1 µg/kg and an LOQ of 0.2 µg/kg. rsc.orgresearchgate.net The development of these ultra-sensitive platforms relies heavily on the availability and use of high-purity, stable isotope-labeled standards like this compound.

Future platforms may include portable MS systems for on-site testing and advanced solid-phase microextraction (SPME) techniques for rapid sample preparation, all of which would benefit from the inclusion of deuterated standards to ensure reliable quantification outside of a traditional laboratory setting. acs.orgmdpi.com

Table 2: Comparison of LC-MS/MS Platforms for Beta-Agonist Quantification using Deuterated Standards

| Analyte(s) | Internal Standard | Matrix | LOD | LOQ | Recovery (%) | Reference |

|---|---|---|---|---|---|---|

| Clenbuterol | Clenbuterol-d9 | Horse Serum | 4 pg/mL | 13 pg/mL | 65.1-86.5 | uky.edu |

| R-(-)-clenbuterol, S-(+)-clenbuterol | 2H9-(+/-)-clenbuterol | Swine, Beef, Lamb Meat | 0.1 µg/kg | 0.2 µg/kg | 59.0-92.2 | rsc.orgresearchgate.net |

| 25 β₂-agonists | Nine deuterated β₂-agonists | Pork Muscle, Liver, Kidney | 0.05-0.49 µg/kg (CCα) | 0.13-1.64 µg/kg (CCβ) | 46.6-118.9 | nih.gov |

| Clenbuterol | Clenbuterol-d9 | Beef | 0.108 ng/g | 0.1 ng/g | Not specified | researchgate.net |

LOD: Limit of Detection; LOQ: Limit of Quantification; CCα: Decision Limit; CCβ: Detection Capability

Role in Fundamental Understanding of Beta-Agonist Pharmacology (beyond clinical)

Beyond its use in residue analysis, this compound has a significant future in fundamental pharmacological research. Its non-deuterated counterpart, clenbuterol, is known to interact with beta-adrenergic receptors, leading to a cascade of intracellular events. biosynth.com Understanding these mechanisms at a molecular level is a key area of ongoing research.

One powerful technique is hydrogen-deuterium exchange (HDX) mass spectrometry, which probes protein conformational changes upon ligand binding. nih.govbiorxiv.org Studies have used HDX-MS to reveal how different ligands, including the partial agonist clenbuterol, stabilize unique conformations of the β2-adrenergic receptor. nih.gov The accuracy of the mass spectrometry measurements in these complex experiments is enhanced by the use of labeled peptide standards, and the principles extend to the use of deuterated small molecules for precise quantification.

Furthermore, this compound is an invaluable tool for pharmacokinetic and metabolic studies. biosynth.com By using the deuterated standard, researchers can precisely track the absorption, distribution, metabolism, and excretion of the parent compound, distinguishing it from endogenous interferences. biosynth.comacs.org This is critical for investigating phenomena such as the differential metabolism of clenbuterol enantiomers and the compound's effects on other neurotransmitter systems, like serotonin (B10506). researchgate.netox.ac.uk

Table 3: Applications of Deuterated Beta-Agonists in Fundamental Pharmacology Research

| Research Area | Experimental Approach | Role of Deuterated Standard | Key Findings |

|---|---|---|---|

| Receptor Dynamics | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). nih.gov | Enables precise measurement of deuterium (B1214612) uptake in receptor peptides, indicating conformational changes. | Ligands like clenbuterol induce specific conformational states in the β2-adrenergic receptor, affecting its signaling. nih.gov |

| Pharmacokinetics | Isotope-Dilution Mass Spectrometry. iaea.org | Serves as an ideal internal standard for accurately quantifying the parent drug and its metabolites in biological fluids and tissues. biosynth.comuky.eduresearchgate.net | Allows for precise determination of drug absorption, distribution, metabolism, and excretion, overcoming matrix effects. acs.org |

| Metabolic Studies | LC-MS/MS analysis of metabolites. | Differentiates drug metabolites from endogenous compounds and ensures accurate quantification. ox.ac.uk | Clenbuterol can increase brain serotonin metabolism, a mechanism that can be precisely quantified using labeled standards. ox.ac.uk |

| Receptor Binding Assays | Radioligand binding assays with MS quantification. | Used as an internal standard in MS to confirm concentrations of test compounds and quantify binding parameters accurately. caymanchem.comacs.org | Elucidation of binding affinities and receptor pharmacology of various beta-agonists. caymanchem.comacs.org |

Potential for Expanded Application in Environmental Monitoring and Food Safety Research

The most established and continuously expanding application for this compound is in food safety and, increasingly, environmental monitoring. pharmaffiliates.comlgcstandards.com The illicit use of beta-agonists as growth promoters in livestock is a global concern, necessitating robust monitoring programs. researchgate.netresearchgate.net Methods using deuterated internal standards like Clenpenterol-d5 or Clenbuterol-d9 are the cornerstone of confirmatory analysis, providing the accuracy and reliability required for regulatory enforcement. researchgate.netrsc.orgresearchgate.net

Future research in this area will likely focus on expanding the scope of multi-residue methods to include a wider range of veterinary drugs and contaminants in a single analysis. nih.govresearchgate.netnih.gov For example, a single LC-MS/MS method has been developed to simultaneously detect 25 β₂-agonists and 23 β-blockers in animal tissues, a feat which relies on a panel of deuterated internal standards for quantification. nih.gov

There is also growing interest in monitoring the environmental fate of veterinary drugs. iaea.org Pharmaceuticals, including beta-agonists, can enter the environment through agricultural runoff, potentially impacting ecosystems. Developing sensitive methods to detect these compounds in complex matrices like soil and water is a research priority. europa.eu The use of this compound as an internal standard is critical for these applications to overcome matrix interference and ensure accurate measurement of environmental concentrations. europa.eu

Table 4: Clenbuterol Residue Analysis in Food Safety using Deuterated Standards

| Matrix | Internal Standard Used | Study Focus | Detected Concentration Range | Analytical Method | Reference |

|---|---|---|---|---|---|

| Beef, Swine, Lamb Meat | 2H9-(+/-)-clenbuterol | Chiral separation and R/S ratio determination. | R/S ratio: 0.65-0.77 (swine), 0.89-2.42 (beef), 1.45-2.82 (lamb). | HPLC-MS/MS | rsc.orgresearchgate.net |

| Beef | Clenbuterol-d9 | Monitoring of local market samples in Mexico. | 0.6 to 10.4 ng/g | UPLC-MS/MS | researchgate.net |

| Bovine Retina | Clenbuterol-d3 | Development of a rapid determination method. | Not applicable (spiking study). | GC-MS | uc.pt |

| Animal-derived Foods | Nine deuterated β₂-agonists | Simultaneous detection of 48 beta-agonists and blockers. | CCβ: 0.13 to 1.64 µg/kg | HPLC-LIT-MS | nih.gov |

Q & A

Q. How can researchers integrate findings from this compound studies with existing literature on β-agonists to propose novel therapeutic applications?

- Methodology :

- Systematic review : Use PRISMA guidelines to aggregate data on structural analogs (e.g., Clenbuterol-d9) and their clinical outcomes.

- Network pharmacology : Map interactions between β-adrenergic receptors and downstream signaling pathways (e.g., cAMP-PKA).

- Gap analysis : Identify understudied indications (e.g., muscle wasting disorders) for targeted preclinical trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.